Ethyl dibunate

Overview

Description

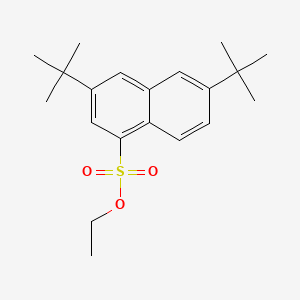

Ethyl dibunate is a chemical compound with the molecular formula C20H28O3S . . This compound is characterized by its unique structure, which includes a naphthalene ring substituted with tert-butyl groups and an ethyl ester functional group.

Preparation Methods

Ethyl dibunate can be synthesized through various synthetic routes. One common method involves the reaction of 3,6-di-tert-butyl-1-naphthalenesulfonic acid with ethyl alcohol in the presence of a suitable catalyst . The reaction conditions typically include elevated temperatures and an acidic or basic catalyst to facilitate the esterification process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Ethyl dibunate undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include and .

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include and .

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include and .

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield sulfonic acid derivatives , while reduction may produce alcohol derivatives .

Scientific Research Applications

Ethyl dibunate has a wide range of scientific research applications, including:

Biology: this compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological molecules.

Mechanism of Action

The mechanism of action of ethyl dibunate involves its interaction with specific molecular targets and pathways. For example, as an antitussive agent, it may act on the central nervous system to suppress the cough reflex . The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with neuronal receptors and ion channels to exert its effects.

Comparison with Similar Compounds

Ethyl dibunate can be compared with other similar compounds, such as:

Mthis compound: Similar in structure but with a methyl ester group instead of an ethyl ester group.

Propyl dibunate: Similar in structure but with a propyl ester group instead of an ethyl ester group.

Butyl dibunate: Similar in structure but with a butyl ester group instead of an ethyl ester group.

This compound is unique due to its specific ester group, which influences its solubility, reactivity, and biological activity .

Biological Activity

Ethyl dibunate, scientifically known as ethyl 3,6-ditert-butylnaphthalene-1-sulfonate, is a compound with the molecular formula and a molecular weight of 348.5 g/mol. This compound has garnered attention for its potential biological activities, particularly in pharmacological contexts. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

This compound functions primarily as an antitussive agent , meaning it has the potential to suppress cough reflexes. The mechanism by which it exerts this effect involves interactions with specific neuronal receptors and ion channels within the central nervous system. Unlike narcotic alternatives, this compound may block afferent signals in the reflex arc controlling coughs without causing sedation or respiratory depression.

Biological Activities

Research indicates that this compound may exhibit a range of biological activities:

- Antitussive Effects : Studies have demonstrated its efficacy in suppressing cough, making it a candidate for treating chronic cough conditions .

- Cellular Interactions : this compound has been shown to influence various cellular processes and interact with biological molecules, which may have implications for its therapeutic use.

- Potential Side Effects : While generally considered safe, some adverse effects linked to its use include gastrointestinal disturbances and hypersensitivity reactions .

Research Findings and Case Studies

A notable study conducted by Sevelius and Colmore (1967) evaluated the antitussive effect of this compound in patients with chronic cough. The findings indicated significant suppression of cough reflexes without the sedative side effects commonly associated with other antitussive medications .

Table 1: Summary of Key Research Findings

| Study | Focus | Findings |

|---|---|---|

| Sevelius & Colmore (1967) | Antitussive effect | Significant cough suppression in chronic cough patients without sedation |

| Clinical Pharmacology Review | Mechanism of action | Interaction with neuronal receptors; non-sedative properties |

| BenchChem Analysis | Biological activity | Potential influence on cellular processes; ongoing research into therapeutic applications |

This compound can be synthesized through several methods, one common approach being the reaction of 3,6-di-tert-butyl-1-naphthalenesulfonic acid with ethyl alcohol in the presence of a suitable catalyst. This esterification reaction leads to the formation of this compound, which can then be utilized in various chemical and biological applications.

Comparative Analysis

To better understand the uniqueness of this compound, it can be compared to similar compounds that share structural characteristics but differ in functional groups or substituents.

Table 2: Comparison with Similar Compounds

| Compound Name | Structural Difference | Unique Features |

|---|---|---|

| Mthis compound | Methyl ester group | Affects solubility and reactivity differently |

| Propyl dibunate | Propyl ester group | Modifies biological activity due to chain length |

| Butyl dibunate | Butyl ester group | Alters pharmacokinetics compared to ethyl variant |

The specific ethyl ester group in this compound influences its solubility, reactivity, and biological activity compared to these similar compounds.

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing Ethyl dibunate, and how do reaction conditions influence yield and purity?

- Methodological Answer : this compound synthesis typically involves esterification reactions, where dibunate acid reacts with ethanol under acidic catalysis. Key variables include molar ratios (acid:alcohol), temperature (optimized to avoid side reactions), and catalyst concentration (e.g., sulfuric acid). Purity can be assessed via HPLC or GC-MS, with yield calculated gravimetrically after recrystallization. Control experiments should compare alternative catalysts (e.g., p-toluenesulfonic acid) and solvents (e.g., toluene vs. THF) to optimize efficiency .

Q. Which analytical techniques are most reliable for characterizing this compound’s structural and physicochemical properties?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity, while Fourier-Transform Infrared Spectroscopy (FTIR) validates functional groups (e.g., ester carbonyl peaks at ~1740 cm⁻¹). Thermal stability can be assessed via Differential Scanning Calorimetry (DSC), and solubility profiles determined using polar/non-polar solvents. Cross-validate results with mass spectrometry (MS) for molecular weight confirmation. Ensure calibration standards are peer-reviewed and instrument parameters documented .

Q. How does this compound’s stability vary under different storage conditions (e.g., pH, temperature)?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to controlled environments (e.g., 40°C/75% relative humidity for 6 months). Monitor degradation via HPLC at intervals, identifying breakdown products using LC-MS. Statistical tools like ANOVA can compare degradation rates across conditions. Include controls with inert atmospheres (N₂) to isolate oxidative effects. Reference ICH guidelines for pharmaceutical stability testing frameworks .

Advanced Research Questions

Q. What molecular mechanisms underlie this compound’s interactions in biological systems, and how can these be experimentally validated?

- Methodological Answer : Use in vitro assays (e.g., enzyme inhibition studies with purified targets) to identify binding affinities (IC₅₀ values). Molecular docking simulations (e.g., AutoDock Vina) predict interaction sites, validated via site-directed mutagenesis. For in vivo models, employ knockout organisms or RNA interference to confirm target specificity. Ensure dose-response curves and negative controls (e.g., solvent-only) are included to distinguish pharmacological activity from artifacts .

Q. How can computational modeling resolve contradictions in this compound’s reported pharmacokinetic properties?

- Methodological Answer : Apply physiologically based pharmacokinetic (PBPK) modeling to integrate disparate data (e.g., absorption variability in rodent vs. human models). Parameterize models using in vitro permeability (Caco-2 assays) and plasma protein binding data. Validate predictions against clinical trial data if available. Sensitivity analysis identifies critical parameters (e.g., hepatic clearance rates), guiding targeted experimental replication .

Q. What experimental designs are optimal for elucidating this compound’s enantiomeric effects, given its chiral centers?

- Methodological Answer : Separate enantiomers via chiral chromatography (e.g., HPLC with amylose-based columns). Test each enantiomer in bioactivity assays (e.g., receptor binding) to isolate stereospecific effects. Circular Dichroism (CD) spectroscopy confirms enantiomeric purity. Statistical rigor requires blinding and randomization to mitigate bias. Compare results to racemic mixtures to assess synergistic/antagonistic interactions .

Q. How can systematic reviews address discrepancies in this compound’s toxicity profiles across preclinical studies?

- Methodological Answer : Conduct a meta-analysis using PRISMA guidelines to aggregate data from peer-reviewed studies. Weight findings by study quality (e.g., Jadad scoring for in vivo experiments). Subgroup analyses can explore dose-dependency, species-specific effects, and methodological biases (e.g., solvent choice). Publication bias is assessed via funnel plots, with heterogeneity quantified using I² statistics .

Q. Methodological Considerations

- Data Contradiction Analysis : Use triangulation by combining multiple techniques (e.g., in vitro, in silico, in vivo) to validate findings. For conflicting results, design replication studies with stricter controls (e.g., standardized protocols across labs) .

- Experimental Design : Employ factorial designs to test multiple variables (e.g., pH, temperature) simultaneously. Power analysis ensures adequate sample sizes to detect significant effects .

Properties

CAS No. |

5560-69-0 |

|---|---|

Molecular Formula |

C20H28O3S |

Molecular Weight |

348.5 g/mol |

IUPAC Name |

ethyl 3,6-ditert-butylnaphthalene-1-sulfonate |

InChI |

InChI=1S/C20H28O3S/c1-8-23-24(21,22)18-13-16(20(5,6)7)12-14-11-15(19(2,3)4)9-10-17(14)18/h9-13H,8H2,1-7H3 |

InChI Key |

ZAMACTJOCIFTPJ-UHFFFAOYSA-N |

SMILES |

CCOS(=O)(=O)C1=C2C=CC(=CC2=CC(=C1)C(C)(C)C)C(C)(C)C |

Canonical SMILES |

CCOS(=O)(=O)C1=C2C=CC(=CC2=CC(=C1)C(C)(C)C)C(C)(C)C |

Key on ui other cas no. |

5560-69-0 |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.